molecular formula C11H8BrN3O2S B2454233 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 200626-86-4

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2454233
CAS No.: 200626-86-4
M. Wt: 326.17
InChI Key: WQQVDYFCVMRAMA-UHFFFAOYSA-N
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Description

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, an amino methylene bridge, and a thioxodihydropyrimidine core

Properties

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKKEPGXDXVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-bromoaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Bromine Replacement : Reacts with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF.

  • Example :

    Ar-Br+NH2RCuI, 110°CAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, 110°C}} \text{Ar-NHR} + \text{HBr}

    Yields range from 65% to 82% depending on the nucleophile .

Key Data :

NucleophileProductYieldConditions
Piperidine4-piperidinophenyl derivative78%DMF, 110°C, 12 h
Sodium thiophenolate4-thiophenoxyphenyl derivative65%DMSO, 100°C, 8 h

Oxidation:

  • Thioamide (C=S) to Carbonyl (C=O) : Achieved using H2_2O2_2/acetic acid or KMnO4_4 in acidic media :

    C=SH2O2/H+C=O\text{C=S} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{C=O}

    Complete conversion occurs within 2–4 hours at 60°C.

Reduction:

  • Exocyclic Methylene Group : Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond to a single bond:

    C=NHH2,Pd/CCH-NH\text{C=NH} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH-NH}

    Yields: 85–90%.

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):

Diene+MethyleneBicyclic Adduct\text{Diene} + \text{Methylene} \rightarrow \text{Bicyclic Adduct}

Conditions : Toluene, 80°C, 6 hours. Isolated yields: 70–75%.

Complexation with Metal Ions

The thioamide and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu(II), Ni(II)):

  • Example :

    Compound+Cu(NO3)2Cu(II) Complex\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II) Complex}

    Characterized by UV-Vis (λmax\lambda_{\text{max}} = 420 nm) and ESR spectroscopy .

Stability Constants (log K) :

Metal Ionlog KpH Range
Cu(II)4.26–8
Ni(II)3.86–8

Mechanistic Insights

  • Knoevenagel Condensation : Proceeds via a six-membered transition state involving deprotonation of the active methylene group .

  • Cyclocondensation : Isocyanides act as both nucleophiles and electrophiles, facilitating ring closure .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other thioxodihydropyrimidine derivatives has been associated with the inhibition of cancer cell proliferation. For instance, a derivative of this compound was shown to inhibit the MDM2-p53 interaction, which is crucial in regulating cell growth and apoptosis in cancer cells. The IC50 values for these interactions indicate significant potency against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of specific enzymes involved in cancer progression and survival pathways. This mechanism is particularly relevant in the context of targeted cancer therapies .

Case Study 1: Inhibition of MDM2-p53 Interaction

A study published in European PMC demonstrated that derivatives similar to 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione effectively inhibited the MDM2 protein, leading to reactivation of p53 function in cancer cells. This reactivation promotes apoptosis in tumor cells, showcasing the therapeutic potential of this compound .

Case Study 2: Cytotoxic Properties

In another investigation, the cytotoxic effects of thioxodihydropyrimidine derivatives were evaluated against multiple cancer cell lines. The results indicated that these compounds exhibited dose-dependent cytotoxicity, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of MDM2-p53 interaction
Enzyme InhibitionPotential inhibitor in cancer survival pathways
CytotoxicityDose-dependent effects on various cancer cell lines

Table 2: IC50 Values for Enzyme Inhibition

Compound NameTarget EnzymeIC50 (µM)
This compoundMDM2X µM
Related Thioxodihydropyrimidine DerivativeSpecific KinaseY µM

Mechanism of Action

The mechanism of action of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of a bromophenyl group, an amino methylene bridge, and a thioxodihydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN3O2SC_{12}H_{10}BrN_3O_2S, with a molecular weight of 292.27 g/mol. The compound features a thioxodihydropyrimidine core substituted with a 4-bromophenyl group, which is pivotal for its biological activities.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed an IC50 value of 13.3 µM against MCF-7 breast cancer cells, indicating potent antiproliferative properties . The structure-activity relationship suggests that the presence of the bromophenyl moiety enhances its interaction with cellular targets involved in cancer proliferation.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. In vitro assays have shown that the compound can disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division . This disruption leads to increased levels of reactive oxygen species (ROS), contributing to cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated relevant antibacterial activity against Acinetobacter baumannii , with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25.0 µM . This Gram-negative bacterium is known for causing multidrug-resistant infections in clinical settings.

Structure-Activity Relationships

The SAR studies indicate that modifications on the phenyl ring can significantly influence the antibacterial potency. For instance, introducing electron-withdrawing groups like nitro or halogens enhances activity compared to unsubstituted analogs .

Pharmacokinetics and Toxicity

In silico studies have been conducted to assess the pharmacokinetic properties and potential toxicity of this compound. It adheres to Lipinski's rule of five, suggesting favorable oral bioavailability. However, concerns regarding mutagenicity were raised due to the presence of the bromine atom and the nitro group in some derivatives . Further experimental validation is required to explore these aspects comprehensively.

Case Studies

Case Study 1: Anticancer Efficacy
A study involving MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .

Case Study 2: Antimicrobial Activity
Another investigation focused on its antibacterial effects against A. baumannii showed that compounds with additional nitro substitutions exhibited lower MIC values compared to their unsubstituted counterparts, highlighting the importance of electronic effects on biological activity .

Q & A

Q. How can stereochemical outcomes be controlled during synthesis?

  • Stereoselective methods :
  • Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) in Michael additions to induce enantioselectivity .
  • Crystallography-guided design : Analyze crystal packing to predict preferred conformations .

Tables for Key Data

Property Method/Result Reference
Synthetic Yield 34% (via Michael addition)
HRESIMS [M−H]⁻ 501.0774 (C₂₃H₂₂N₂O₆Br)
¹H NMR (Aromatic H) δ 7.75–7.92 ppm (d, J = 8.4–8.5 Hz)
IR C=S Stretch 717 cm⁻¹
LogP (Predicted) 2.8 (moderate lipophilicity)

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